Dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate
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Overview
Description
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is a chiral compound derived from L-tartaric acid It is characterized by the presence of a phenylethylidene group and two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester typically involves the reaction of L-tartaric acid with 1-phenylethylidene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this synthesis include dimethyl sulfate and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the synthesis of chiral drugs.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester involves its interaction with chiral centers in target molecules. The phenylethylidene group provides steric hindrance, which influences the stereochemistry of the reactions it undergoes. This compound can act as a chiral auxiliary, directing the formation of specific enantiomers in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-Hydroxypipecolic Acid
- ®-Pipecolic Acid
- ®-Ethyl-6-oxopipecolate
- β-(+)-Conhydrine
- (−)-Swainsonine
Uniqueness
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is unique due to its specific chiral configuration and the presence of the phenylethylidene group. This configuration provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and chiral resolution .
Properties
IUPAC Name |
dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCUQFGXSPZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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